![molecular formula C18H13N7S B1681655 SGX-523 CAS No. 1022150-57-7](/img/structure/B1681655.png)
SGX-523
概述
描述
SGX-523 is a highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinaseActivation of MET by mutation or gene amplification has been linked to several types of cancer, such as kidney, gastric, and lung cancers .
科学研究应用
Inhibition of Tumor Growth
SGX-523 has been shown to inhibit tumor growth in various cancer types, including glioblastoma, lung, and gastric cancers. Preclinical studies demonstrated that this compound effectively suppressed the growth of tumor xenografts derived from these cancers . The compound's ability to inhibit MET-mediated signaling pathways contributes to reduced cell proliferation and migration.
Combination Therapy
Research indicates that this compound can be used in combination with other therapeutic agents to enhance anticancer efficacy. For instance, studies have shown that it synergizes with epidermal growth factor receptor inhibitors like erlotinib, leading to greater suppression of tumor growth than either agent alone . This combination approach is particularly promising for treating MET-expressing carcinomas.
Phase 1 Clinical Trials
This compound underwent clinical evaluation in phase 1 trials aimed at assessing its safety and efficacy in humans. However, unexpected renal toxicity was observed at higher doses, leading to its discontinuation from further clinical development . Despite this setback, the data gathered from these trials provided valuable insights into the compound's pharmacokinetics and potential side effects.
Preclinical Models
The efficacy of this compound has been validated using various preclinical models, including transgenic mouse models that express human hepatocyte growth factor (HGF). These models have demonstrated that this compound can inhibit HGF-dependent tumor growth effectively . Such findings underscore the importance of MET as a therapeutic target in oncology.
Research Findings and Insights
The unique properties of this compound make it a valuable tool for investigating MET's role in cancer biology. Key findings include:
- Selectivity : this compound's high selectivity for MET allows for precise studies on its involvement in tumorigenesis without confounding effects from other kinases .
- Antitumor Activity : In vivo studies confirmed that this compound effectively inhibits the growth of tumors reliant on MET signaling pathways .
Summary Table of Key Data
Property | Value |
---|---|
Compound Name | This compound |
Target | MET receptor tyrosine kinase |
IC50 | 4 nmol/L |
Selectivity | >1,000-fold compared to other kinases |
Cancer Types Studied | Glioblastoma, lung cancer, gastric cancer |
Clinical Trial Phase | Phase 1 (discontinued due to toxicity) |
作用机制
SGX-523 通过选择性抑制 MET 受体酪氨酸激酶发挥作用。它结合到 MET 的 ATP 结合位点,阻止受体磷酸化和激活。 这种抑制会破坏 MET 介导的信号通路,导致细胞增殖、迁移和存活减少 .
This compound 的作用机制中涉及的分子靶标和通路包括:
MET 受体酪氨酸激酶: this compound 结合到 MET 的 ATP 结合位点,抑制其激酶活性。
下游信号通路: 抑制 MET 会导致下游信号通路(如 PI3K/AKT 和 MAPK/ERK 通路)的激活减少,这些通路参与细胞存活和增殖
生化分析
Biochemical Properties
Sgx-523 interacts with the MET receptor tyrosine kinase in biochemical reactions . It inhibits MET autophosphorylation in gastric cancer cell line GTL16 and human lung carcinoma cell line A549 .
Cellular Effects
This compound influences cell function by inhibiting MET-mediated signaling, cell proliferation, and cell migration . It has no effect on signaling dependent on other protein kinases .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing MET in a unique inactive conformation that is inaccessible to other protein kinases . This results in the inhibition of MET catalytic activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice
Dosage Effects in Animal Models
This compound has demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model
Metabolic Pathways
It is known to interact with the MET receptor tyrosine kinase, suggesting it may influence related metabolic pathways .
准备方法
SGX-523 通过一系列化学反应合成,涉及形成三唑并吡啶嗪核心,然后进行官能化。合成路线通常包括以下步骤:
- 通过 6-氯-3-硝基吡啶嗪与水合肼反应形成三唑并吡啶嗪核心。
- 通过与 1-甲基-4-吡唑甲醛的环化反应引入吡唑部分。
- 通过在碱性条件下将中间体与 6-氯喹啉-3-硫醇反应形成最终产物 .
This compound 的工业生产方法涉及优化这些合成路线,以实现高产率和纯度。 这包括控制反应条件,如温度、压力和溶剂选择,以确保高效且可扩展的生产 .
化学反应分析
SGX-523 会发生多种类型的化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成亚砜或砜。
还原: 中间体化合物中的硝基可以使用还原剂(如氢气在钯催化剂存在下的还原)还原为胺基。
这些反应中常用的试剂和条件包括:
- 氧化剂,如过氧化氢或间氯过氧苯甲酸。
- 还原剂,如氢气与钯碳。
- 亲核试剂,如硫醇或胺,在氢氧化钠等碱存在下 .
相似化合物的比较
与其他类似化合物相比,SGX-523 对 MET 受体酪氨酸激酶具有高度选择性,这一点是独一无二的。一些类似的化合物包括:
This compound 的独特性在于它对 MET 的极高选择性,使其成为研究 MET 特异性信号通路和开发靶向癌症治疗方法的宝贵工具 .
生物活性
SGX-523 is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, which plays a significant role in various cancers, including lung, gastric, and glioblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.
This compound inhibits MET signaling by binding to the ATP-binding site of the MET kinase. It has been reported to have an IC50 value of 4 nM , making it one of the most selective MET inhibitors available. The compound prevents MET autophosphorylation and downstream signaling pathways, which include:
- MEK/ERK Pathway : Inhibition reduces cell proliferation and migration in various cancer cell lines.
- AKT Pathway : this compound has been shown to inhibit AKT phosphorylation in glioma stem cells, affecting tumor growth and invasion.
Efficacy in Preclinical Models
This compound has demonstrated significant antitumor activity in various xenograft models. Below is a summary of key findings from preclinical studies:
Case Study: Gastric Cancer
In a study involving nude mice bearing GTL16 gastric cancer xenografts, this compound was administered at doses greater than 10 mg/kg twice daily , leading to significant tumor regression. This study highlighted the compound's ability to inhibit MET kinase activity effectively.
Case Study: Lung Cancer
In another study focused on lung adenocarcinoma, this compound reduced tumor growth in mice with H1975L858R/T790M mutations. The treatment decreased ERK phosphorylation and inhibited cell proliferation significantly compared to control groups, demonstrating its potential as a targeted therapy for specific mutations .
Combination Therapies
This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:
- With Erlotinib : The combination therapy significantly improved tumor suppression in NSCLC models by targeting both MET and EGFR pathways. This synergistic effect was particularly evident in tumors resistant to single-agent therapies .
Toxicological Profile
Despite its promising efficacy, this compound has been associated with renal toxicity in clinical trials. A study noted that patients receiving doses of ≥ 80 mg experienced renal failure due to crystal nephropathy linked to insoluble metabolites formed during metabolism . This adverse effect has led to the discontinuation of clinical development for this compound.
属性
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1022150-57-7 | |
Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SGX-523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SGX-523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。